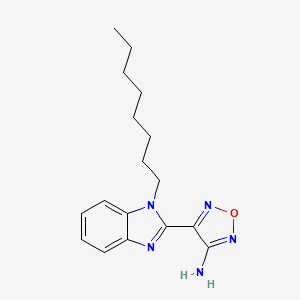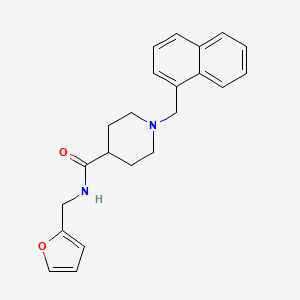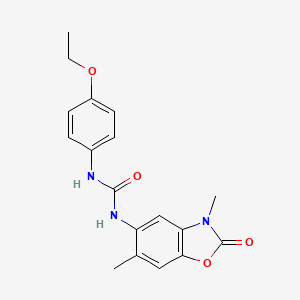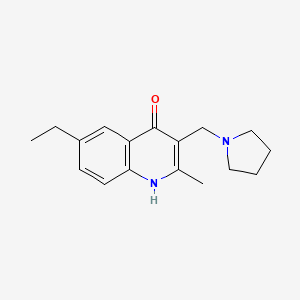![molecular formula C16H14ClNO3 B5129390 4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5129390.png)
4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical abbreviation CMPA, and it is a derivative of 4-chloroaniline. In
作用机制
The mechanism of action of CMPA is not well-understood, but it is believed to act through the inhibition of key enzymes and proteins involved in various biological processes. In cancer research, CMPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. In bacterial research, CMPA has been shown to inhibit the activity of DNA gyrase, which is an essential protein involved in DNA replication.
Biochemical and Physiological Effects:
CMPA has been shown to have a range of biochemical and physiological effects, depending on the specific application and concentration used. In cancer research, CMPA has been shown to induce apoptosis (cell death) in cancer cells, inhibit tumor growth, and enhance the sensitivity of cancer cells to chemotherapy. In bacterial research, CMPA has been shown to have antibacterial activity against a range of gram-positive and gram-negative bacteria. In environmental science, CMPA has been shown to have low toxicity to non-target organisms, making it a potentially useful pesticide and herbicide.
实验室实验的优点和局限性
CMPA has several advantages for lab experiments, including its well-established synthesis method, high purity, and stability. However, CMPA also has some limitations, including its low solubility in water and limited availability in some regions.
未来方向
There are several potential future directions for research on CMPA. In medicinal chemistry, further studies are needed to explore the potential of CMPA as a drug candidate for the treatment of various diseases. In materials science, CMPA could be used as a building block for the synthesis of new materials with unique properties. In environmental science, more research is needed to explore the potential of CMPA as a pesticide and herbicide, as well as its potential impact on non-target organisms. Overall, CMPA has significant potential for scientific research and could lead to new discoveries and applications in various fields.
合成方法
CMPA can be synthesized through a multi-step process that involves the reaction of 4-chloroaniline with acetyl chloride to form N-acetyl-4-chloroaniline. This compound is then treated with phosgene to yield 4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate. The synthesis method of CMPA is well-established and has been optimized for large-scale production.
科学研究应用
CMPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, CMPA has been investigated as a potential drug candidate for the treatment of cancer, bacterial infections, and inflammation. In materials science, CMPA has been used as a building block for the synthesis of novel polymers and materials with unique properties. In environmental science, CMPA has been studied for its potential use as a pesticide and herbicide.
属性
IUPAC Name |
[4-[(4-chloro-2-methylphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-10-9-13(17)5-8-15(10)18-16(20)12-3-6-14(7-4-12)21-11(2)19/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTNDLNIZNTIRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(4-Chloro-2-methylphenyl)carbamoyl]phenyl] acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(benzyloxy)-2-propanol dihydrochloride](/img/structure/B5129313.png)
![N-(1-{1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5129314.png)
![2-{1-methyl-2-[4-(4-methylphenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5129317.png)
![4-benzyl-1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B5129321.png)
![6-({[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5129335.png)
![2-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5129360.png)


![1-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5129368.png)
![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5129372.png)
![5-[2-(benzyloxy)benzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5129378.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]-1-methylethyl}-4-(dimethylamino)-2-methoxy-5-nitrobenzamide](/img/structure/B5129397.png)